

method for testing Penicillin G calcium hydrolysis rates

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Compound of Interest

Compound Name: Penicillin G calcium

CAS No.: 973-53-5

Cat. No.: B10858954

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Application Note & Protocol

Topic: A Validated Methodological Framework for Determining the Hydrolysis Rates of **Penicillin G Calcium**

Audience: Researchers, scientists, and drug development professionals.

Abstract

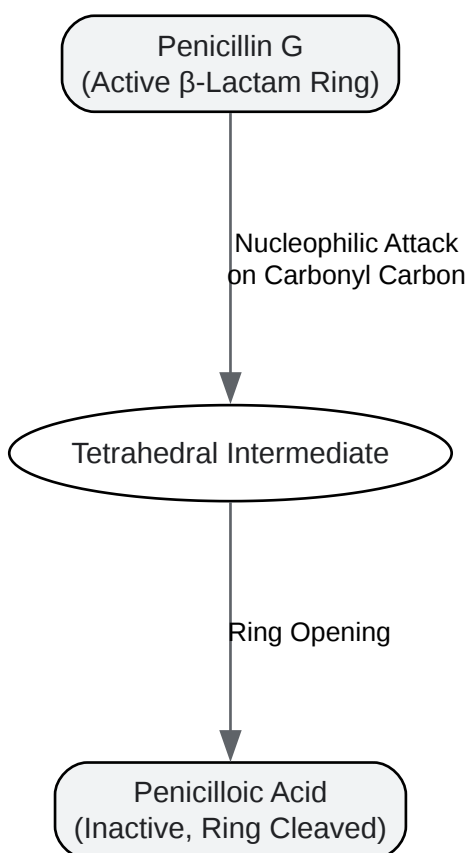
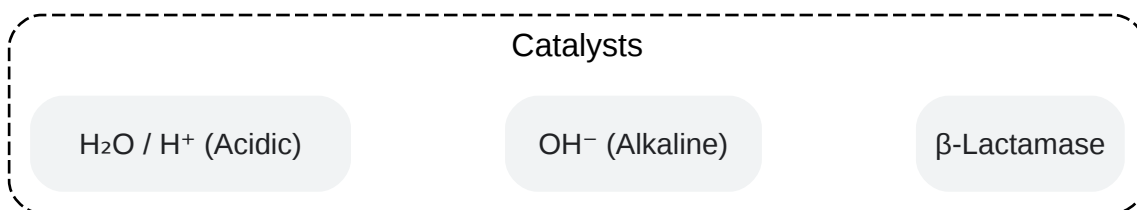
The chemical stability of β -lactam antibiotics is a critical parameter influencing their efficacy, shelf-life, and formulation development. Penicillin G, a cornerstone of antibacterial therapy, is susceptible to hydrolysis, which involves the cleavage of its characteristic β -lactam ring, rendering it inactive.[1][2][3] This document provides a comprehensive guide for accurately determining the hydrolysis rate of **Penicillin G calcium**. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a supplementary UV-Vis spectrophotometric method. The protocols are designed to be self-validating, incorporating system suitability checks and detailed explanations of the causality behind experimental choices. This guide serves as a robust resource for researchers in pharmacology, analytical chemistry, and pharmaceutical sciences.

Scientific Background: The Imperative of Stability

The therapeutic action of Penicillin G is entirely dependent on the integrity of its four-membered β -lactam ring.[1] This strained ring mimics the D-Ala-D-Ala peptide linkage of bacterial cell wall precursors, allowing the antibiotic to acylate and irreversibly inhibit transpeptidase enzymes crucial for peptidoglycan synthesis. However, this same chemical strain makes the ring susceptible to nucleophilic attack, primarily through hydrolysis.

Mechanism of Hydrolysis

Hydrolysis of Penicillin G results in the opening of the β -lactam ring to form the biologically inactive penicilloic acid.[2][3][4] This reaction can be catalyzed by acid, base, or enzymes such as β -lactamases.[1][5][6] The presence of metal ions and the composition of the buffer solution can also significantly influence the rate of degradation.[7][8] Understanding the kinetics of this degradation is paramount for defining storage conditions and predicting the stability of Penicillin G in various pharmaceutical preparations.



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Figure 1: Simplified mechanism of Penicillin G hydrolysis.

Factors Influencing Hydrolysis Rate

- pH: The hydrolysis of the β-lactam ring is subject to both specific acid and specific base catalysis. The rate is typically lowest in the mildly acidic range (pH ~6.0-7.0) and increases significantly under more acidic or alkaline conditions.[1][8]

- **Temperature:** Like most chemical reactions, the rate of hydrolysis increases with temperature. Stability studies are often conducted at elevated temperatures (forced degradation) to predict long-term stability at typical storage conditions, following the principles of the Arrhenius equation.[7][8]
- **Buffer Composition:** The ions present in the buffer solution can catalyze the degradation. For example, citrate and phosphate buffers can have different effects on penicillin stability.[8] Therefore, the choice of buffer is a critical experimental parameter.
- **Ionic Strength & Metal Ions:** The presence of certain metal ions, including Ca^{2+} , can influence the hydrolysis rate by coordinating with active functional groups in the penicillin molecule.[7]

Primary Protocol: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography is the gold standard for stability studies because of its ability to separate the parent drug from its degradation products, ensuring that the measured decrease in concentration is not masked by co-eluting species.[1] This "stability-indicating" capability is essential for accurate kinetic analysis.

Principle

A reverse-phase HPLC method is employed to separate Penicillin G from its primary hydrolytic degradation product, penicilloic acid. The concentration of Penicillin G is monitored over time at defined pH and temperature conditions. The rate of disappearance of the Penicillin G peak is then used to calculate the hydrolysis rate constant and half-life.

Materials and Reagents

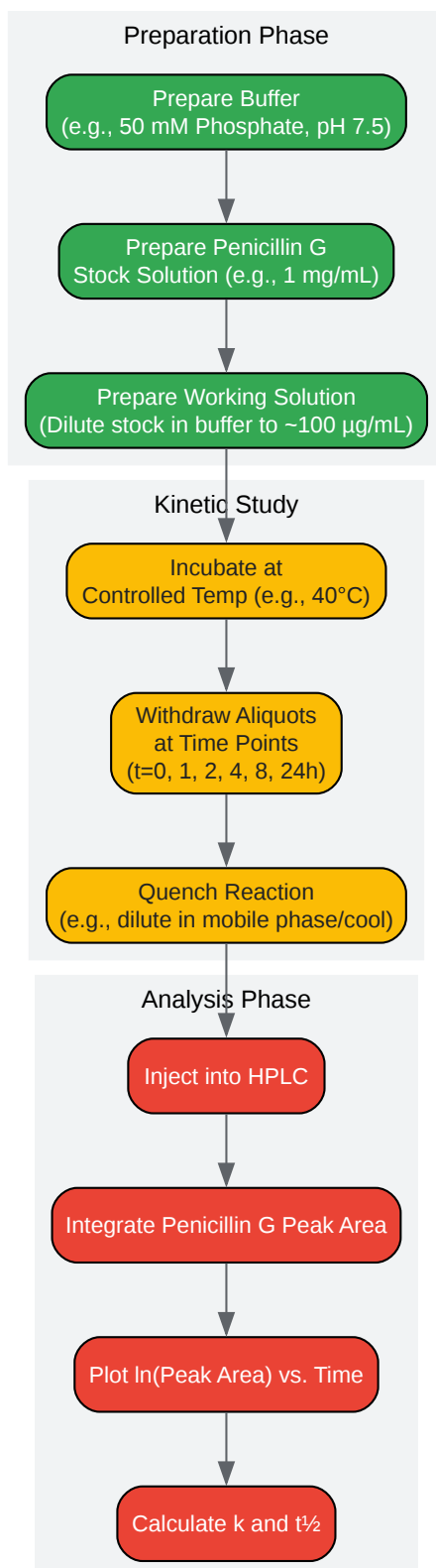
- **Penicillin G Calcium** Reference Standard
- Potassium Phosphate Monobasic (KH_2PO_4)
- Sodium Hydroxide (NaOH) or Phosphoric Acid (H_3PO_4) for pH adjustment
- Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade

- Ultrapure Water (18.2 MΩ·cm)
- Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column	C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μm particle size)
Mobile Phase	Isocratic or Gradient. A common starting point is a mixture of Phosphate Buffer and Acetonitrile. Example: 20% Acetonitrile / 80% 20mM Phosphate Buffer (pH 6.8).[9]
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 225 nm
Injection Volume	10 μL
Run Time	~10 minutes (ensure elution of degradants)

Detailed Experimental Protocol



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Figure 2: Workflow for HPLC-based hydrolysis rate determination.

Step 1: Buffer and Mobile Phase Preparation

- Phosphate Buffer (50 mM, pH 7.5): Dissolve 6.8 g of KH_2PO_4 in 950 mL of ultrapure water. [10][11] Adjust the pH to 7.5 using a 1 M NaOH solution. Transfer to a 1 L volumetric flask and bring to volume with water. Filter through a 0.45 μm membrane filter.
- Mobile Phase: Prepare the mobile phase as specified in Table 1. Premix the components, degas thoroughly by sonication or helium sparging, and place in the HPLC reservoir.

Step 2: Standard and Sample Preparation

- Penicillin G Stock Solution (1 mg/mL): Accurately weigh ~10 mg of **Penicillin G Calcium** reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the prepared Phosphate Buffer. This solution should be prepared fresh.
- Working Solution for Hydrolysis (e.g., 100 $\mu\text{g}/\text{mL}$): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the Phosphate Buffer pre-heated to the desired study temperature (e.g., 40 $^{\circ}\text{C}$).

Step 3: Kinetic Study Execution

- Place the flask containing the working solution in a calibrated water bath or incubator set to the desired temperature.
- Immediately withdraw the first aliquot ($t=0$), transfer it to an autosampler vial, and if necessary, dilute with mobile phase to stop further degradation. Place the vial in the cooled autosampler tray (e.g., 4 $^{\circ}\text{C}$). [12][13]
- Withdraw subsequent aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Treat each aliquot as described in the step above.
- At the beginning of the analysis, perform a system suitability test. Inject the $t=0$ sample five times. The relative standard deviation (RSD) for the peak area should be $<2.0\%$.
- Analyze the sequence of timed samples using the established HPLC method.

Data Analysis

The hydrolysis of Penicillin G typically follows pseudo-first-order kinetics. The integrated rate law is:

$$\ln(C_t) = -kt + \ln(C_0)$$

Where:

- C_t is the concentration (or peak area) of Penicillin G at time t .
- C_0 is the initial concentration (or peak area) at $t=0$.
- k is the pseudo-first-order rate constant (e.g., in h^{-1}).
- Create a table of your time points and the corresponding Penicillin G peak areas.
- Calculate the natural logarithm (\ln) of each peak area.
- Plot $\ln(\text{Peak Area})$ on the y-axis versus Time on the x-axis.
- Perform a linear regression on the data. The plot should be linear with a high coefficient of determination ($R^2 > 0.95$).
- The rate constant, k , is the absolute value of the slope of the line.
- The half-life ($t_{1/2}$), the time required for 50% of the Penicillin G to degrade, is calculated as:

$$t_{1/2} = 0.693 / k$$

Supplementary Protocol: UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but is not stability-indicating. It is suitable for rapid screening or for systems where Penicillin G is the only substance that absorbs at the analytical wavelength and its degradation products do not interfere.

Principle

The cleavage of the β -lactam ring results in a change in the electronic structure of the molecule, leading to a change in its UV absorbance.^{[14][15]} By monitoring the decrease in absorbance at a specific wavelength over time, the rate of hydrolysis can be determined.

Protocol

- Determine λ_{max} : Scan a freshly prepared solution of **Penicillin G Calcium** (~50 $\mu\text{g/mL}$) in the study buffer from 320 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Prepare a working solution in the desired buffer and at the desired temperature, similar to the HPLC method.
- Set up the Spectrophotometer: Use a temperature-controlled cuvette holder set to the study temperature. Blank the instrument with the study buffer.
- Initiate the Reaction: Add the Penicillin G working solution to the cuvette, mix quickly, and immediately begin recording the absorbance at λ_{max} at fixed time intervals (e.g., every 1 minute) using the instrument's kinetic mode.
- Data Analysis: The data analysis is identical to the HPLC method, using absorbance values in place of peak areas. Plot $\ln(\text{Absorbance})$ vs. Time to determine the rate constant k and the half-life.

Troubleshooting and Considerations

- Non-linear Kinetic Plots: If the plot of $\ln(C)$ vs. time is not linear, it may indicate a more complex reaction mechanism, interference from secondary degradation products, or issues with analytical method stability.
- Poor HPLC Peak Shape: Peak fronting or tailing can affect integration accuracy. This can often be resolved by adjusting the mobile phase pH, ensuring it is at least 2 pH units away from the pK_a of Penicillin G, or by using a new column.
- Sample Stability During Analysis: The degradation of β -lactam antibiotics can continue even after sampling. It is crucial to keep samples in a cooled autosampler (4-8 $^{\circ}\text{C}$) and to complete the analytical run in a timely manner to minimize post-sampling degradation.[\[12\]](#)
[\[13\]](#)[\[16\]](#)

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